4-Bromomethyl-2-(3-fluorophenyl)thiazole
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Overview
Description
4-Bromomethyl-2-(3-fluorophenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is characterized by the presence of a bromomethyl group and a fluorophenyl group attached to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethyl-2-(3-fluorophenyl)thiazole typically involves the reaction of 3-fluoroaniline with bromomethyl thiazole under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-2-(3-fluorophenyl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromomethyl-2-(3-fluorophenyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-Bromomethyl-2-(3-fluorophenyl)thiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl-thiazole: Similar in structure but lacks the fluorophenyl group.
2-(3-Fluorophenyl)thiazole: Similar but lacks the bromomethyl group.
Uniqueness
4-Bromomethyl-2-(3-fluorophenyl)thiazole is unique due to the presence of both the bromomethyl and fluorophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H7BrFNS |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-(bromomethyl)-2-(3-fluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7BrFNS/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |
InChI Key |
BRGHPHWHMPXORH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CBr |
Origin of Product |
United States |
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